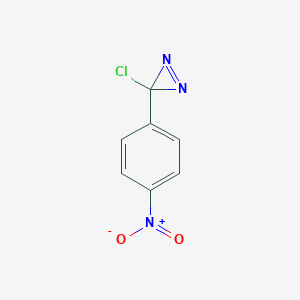

3-Chloro-3-(4-nitrophenyl)-3H-diazirine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-(4-nitrophenyl)diazirine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROBFZCEBLSPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 3 4 Nitrophenyl 3h Diazirine

Established Synthetic Pathways for 3-Chloro-3-Aryl-3H-Diazirines.wikipedia.org

The synthesis of 3-chloro-3-aryl-3H-diazirines is most prominently achieved through the Graham oxidation of the corresponding benzamidines. This method has proven to be a reliable route for accessing a variety of substituted aryl diazirines.

Graham Oxidation of Amidines and Amidoximes.wikipedia.orgnih.gov

The Graham reaction involves the oxidation of an amidine, in this case, 4-nitrobenzamidine (B1620405), using a hypohalite solution, typically sodium hypochlorite (B82951) (NaOCl). wikipedia.org The reaction converts the amidine functional group into the diazirine ring, incorporating a chlorine atom onto the carbon of the newly formed ring. The general transformation is depicted below:

Figure 1: General scheme of the Graham oxidation of a benzamidine (B55565) to a 3-chloro-3-aryl-3H-diazirine.

The starting 4-nitrobenzamidine can be prepared from 4-nitrobenzonitrile (B1214597) via the Pinner reaction, which involves treatment with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with ammonia (B1221849). wikipedia.org

Amidoximes can also serve as precursors for diazirine synthesis, although the direct oxidation of amidines is more commonly cited for 3-halo-3-aryldiazirines. The N-oxidation of benzamidines to their corresponding amidoximes is a known metabolic pathway in biological systems. nih.gov

Mechanistic Considerations of the Graham Reaction

The mechanism of the Graham reaction is believed to proceed through a series of steps initiated by the N-halogenation of the amidine by the hypochlorite. This is followed by deprotonation and subsequent intramolecular cyclization to form the diazirine ring with the expulsion of a water molecule.

The proposed mechanism involves the following key steps:

N-Chlorination: The amidine nitrogen attacks the electrophilic chlorine of hypochlorous acid (formed from sodium hypochlorite in situ), leading to an N-chloroamidinium species.

Deprotonation: A base in the reaction mixture removes a proton from the other nitrogen atom, generating a neutral N-chloroamidine.

Intramolecular Cyclization: The anionic nitrogen then attacks the carbon of the C=N bond, leading to a cyclization that forms the three-membered diaziridine ring.

Elimination: Subsequent elimination of a chloride ion and a proton (or a concerted process) leads to the formation of the N=N double bond characteristic of the diazirine ring.

Multi-Step Approaches from Precursor Nitriles and Imidates

As mentioned, a common route to the necessary amidine precursor begins with the corresponding nitrile. For the synthesis of 3-chloro-3-(4-nitrophenyl)-3H-diazirine, this would involve a multi-step sequence starting from 4-nitrobenzonitrile.

Pinner Reaction: 4-nitrobenzonitrile is reacted with an alcohol (e.g., ethanol) and hydrogen chloride to produce the corresponding ethyl 4-nitrobenzimidate hydrochloride.

Ammonolysis: The imidate is then treated with ammonia to form 4-nitrobenzamidine hydrochloride.

Graham Oxidation: The resulting amidine hydrochloride is subjected to the Graham oxidation conditions (e.g., NaOCl) to yield this compound.

This multi-step approach allows for the synthesis of the target diazirine from readily available starting materials.

Optimization Strategies for Yield and Purity in this compound Synthesis

The yield and purity of 3-chloro-3-aryldiazirines from the Graham oxidation can be influenced by several factors. Careful control of reaction parameters is crucial for maximizing the desired product and minimizing side reactions.

Key Optimization Parameters:

| Parameter | Effect on Yield and Purity |

| Temperature | The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to minimize the decomposition of the diazirine product and reduce the rate of side reactions. |

| pH | Maintaining the appropriate pH is critical. The reaction is generally performed under basic conditions to facilitate the deprotonation steps in the mechanism. |

| Rate of Addition | Slow and controlled addition of the hypochlorite solution to the amidine solution is often employed to manage the exothermic nature of the reaction and prevent localized high concentrations of the oxidizing agent. |

| Solvent | A two-phase solvent system (e.g., dichloromethane (B109758)/water or ether/water) is often used to allow for the extraction of the diazirine product into the organic phase as it is formed, thereby protecting it from further reaction or decomposition in the aqueous phase. |

| Purity of Amidine | The purity of the starting amidine is essential, as impurities can lead to the formation of undesired byproducts. |

Table 1: Factors influencing the yield and purity of 3-chloro-3-aryldiazirine synthesis.

Advanced Synthetic Techniques: Continuous Flow Synthesis Adaptations

While specific examples of continuous flow synthesis for this compound are not extensively reported in the literature, the principles of flow chemistry offer potential advantages for the synthesis of such energetic compounds. Continuous flow reactors can provide enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer, and the potential for automated process control.

The adaptation of the Graham oxidation to a continuous flow process would likely involve the following considerations:

Reactor Design: A microreactor or a packed-bed reactor could be employed to ensure efficient mixing of the reactant streams.

Pumping System: Precise control over the flow rates of the amidine and hypochlorite solutions would be necessary to maintain the optimal stoichiometric ratio.

In-line Quenching and Extraction: The reaction stream could be immediately quenched and extracted in-line to isolate the unstable diazirine product rapidly.

The development of a continuous flow method for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process.

Reactivity and Mechanistic Investigations of 3 Chloro 3 4 Nitrophenyl 3h Diazirine

Carbene Generation via Photolysis and Thermolysis

3-Chloro-3-(4-nitrophenyl)-3H-diazirine serves as a precursor to chloro(4-nitrophenyl)carbene, a highly reactive intermediate. The generation of this carbene is typically achieved through the decomposition of the diazirine molecule, which can be initiated either by photolysis (exposure to light) or thermolysis (application of heat). libretexts.org During these processes, the diazirine ring extrudes molecular nitrogen (N₂), a thermodynamically favorable process that leads to the formation of the carbene. researchgate.netrsc.org

Thermolysis of related 3-chloro-3-aryldiazirines has been shown to proceed via a unimolecular reaction, often following first-order kinetics. rsc.orgresearchgate.net The decomposition can occur through a direct two-bond cleavage to yield nitrogen and the carbene. rsc.org Theoretical studies on similar compounds, such as phenylchlorodiazirine, indicate that the pathway for N₂ extrusion to form the carbene is a viable thermal process. researchgate.net The presence of substituents on the phenyl ring significantly influences the rate of this decomposition. researchgate.net

Photolytic generation offers an alternative route to the carbene, often under milder conditions than thermolysis. rsc.orgrsc.org The absorption of light provides the necessary energy to break the C-N bonds within the diazirine ring, leading to the efficient release of N₂ and the formation of the carbene intermediate. libretexts.org

The direct observation and characterization of carbenes like chloro(4-nitrophenyl)carbene are challenging due to their high reactivity and short lifetimes. acs.org Consequently, their existence and properties are often inferred from product analysis of trapping experiments and computational studies. nih.govacs.org For instance, the reaction of carbenes with alkenes to form cyclopropanes serves as strong evidence for their formation. rsc.org

Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding the structure and energetics of these transient species. nih.govnih.gov Calculations can predict the geometry, electronic state, and singlet-triplet energy gap of the carbene. researchgate.net For the related chloro(phenyl)carbene, mesomeric forms illustrate the electronic nature of the intermediate, which is relevant for understanding its reactivity. acs.org The chloro(4-nitrophenyl)carbene intermediate is expected to be highly electrophilic, a characteristic enhanced by the electron-withdrawing effects of both the chlorine atom and the 4-nitrophenyl group.

Carbenes can exist in two electronic spin states: singlet and triplet. libretexts.org The singlet state has a pair of non-bonding electrons in a single orbital, while the triplet state has two unpaired electrons in different orbitals. This difference in electronic structure dictates the carbene's reactivity. nih.gov The energy gap between these two states (the singlet-triplet gap, ES-T) is highly sensitive to the electronic properties of the substituents. researchgate.net

The 4-nitrophenyl group, being strongly electron-withdrawing, is known to influence the carbene's spin state. Studies on substituted nitrophenylcarbenes have shown that a p-nitro substituent enhances the population of the triplet state. rsc.org This is because electron-withdrawing groups can stabilize the triplet state, which has a more delocalized electron distribution. The non-stereospecific addition of photolytically generated 4-nitrophenylcarbene to butenes further indicates the presence of a triplet state. rsc.org In contrast, polar solvents or complexing agents can selectively stabilize the singlet state, sometimes even reversing the ground state from triplet to singlet for other carbenes. researchgate.netnih.gov

Kinetic studies on the thermal decomposition of a series of meta- and para-substituted 3-chloro-3-aryldiazirines have provided significant insight into the mechanism of carbene formation. researchgate.netnih.gov The rate of decomposition is highly dependent on the nature of the substituent on the phenyl ring. For a series of meta-substituted compounds, the rates of decomposition were found to be linearly related to their Hammett (σ) values, suggesting a polar transition state. researchgate.net

In a study of p-substituted 1-chloro-3-phenyldiazirines, the reactivity was shown to correlate with Hammett σp and σp+ constants. nih.gov Electron-withdrawing p-substituents, such as the nitro group, were found to favor certain reaction pathways over others. nih.gov Thermochemical parameters, such as the activation energy (Ea) and pre-exponential factor (A), have been determined for the decomposition of related diazirines. For example, the thermal decomposition of 3-chloro-3-methoxydiazirine has an activation energy of approximately 101 kJ/mol. rsc.org Such data helps in constructing a comprehensive picture of the energy landscape of the reaction.

| Substituent | Solvent/Phase | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|---|

| Methyl | Gas Phase (High Pressure) | 31.07 kcal/mol (130.0 kJ/mol) | 1014.14 s-1 | rsc.org |

| Methoxy | Methanol (B129727) | 101.1 kJ/mol | 1013.52 s-1 | rsc.org |

| Methoxy | Gas Phase | 101.5 kJ/mol | 1013.06 s-1 | rsc.org |

Carbene Insertion Reactions

Once generated, chloro(4-nitrophenyl)carbene can undergo a variety of reactions, with insertion into single bonds being a prominent pathway. nih.govwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The spin state of the carbene is a critical determinant of the reaction mechanism and outcome. nih.gov

The reactivity of carbenes towards different types of X-H bonds is a hallmark of their chemistry.

O-H Insertion: Singlet carbenes are known to readily insert into the O-H bonds of alcohols and water. chemtube3d.comnih.gov The mechanism is believed to involve the formation of an ylide intermediate through the interaction of the oxygen lone pair with the carbene's empty p-orbital, followed by a rapid proton transfer. chemtube3d.com Given the electrophilic nature of chloro(4-nitrophenyl)carbene, this reaction is expected to be efficient for the singlet state.

N-H Insertion: Similar to O-H insertion, singlet carbenes can insert into the N-H bonds of amines. chemrxiv.org This reaction provides a direct route to α-amino esters and other nitrogen-containing compounds and typically proceeds through an ylide intermediate. chemrxiv.org

C-H Insertion: Triplet carbenes, reacting as diradicals, are capable of inserting into C-H bonds. nih.govwikipedia.org This reaction proceeds via a stepwise mechanism involving hydrogen atom abstraction to form a radical pair, followed by radical recombination. nih.gov Given that the 4-nitrophenyl substituent promotes the triplet state, C-H insertion is a likely reaction pathway for chloro(4-nitrophenyl)carbene, competing with other reactions. rsc.org The selectivity of C-H insertion can be low for simple carbenes but is often enhanced when the carbene is complexed with a metal catalyst. wikipedia.orgprinceton.edu

| Spin State | Target Bond | Typical Mechanism | Reference |

|---|---|---|---|

| Singlet | O-H (Alcohols, Water) | Concerted insertion or ylide formation | nih.govchemtube3d.com |

| Singlet | N-H (Amines) | Ylide formation followed by rearrangement | chemrxiv.org |

| Triplet | C-H (Alkanes) | Stepwise radical abstraction-recombination | nih.govwikipedia.org |

In addition to intermolecular reactions, carbenes can undergo intramolecular reactions if a suitable reaction site exists within the molecule. These include rearrangements and C-H insertions to form cyclic products. libretexts.orgnih.gov However, for some carbenes, these intramolecular pathways are not observed. For example, in studies of chloro(phenyl)carbene, no intramolecular products were detected; the carbene instead participated exclusively in intermolecular reactions. nih.govacs.org The strong electron-withdrawing nature of the 4-nitrophenyl group would likely disfavor the formation of any cationic intermediates that might be involved in certain rearrangement pathways. Research on nitrophenylcarbenes has indicated that they can undergo intramolecular reactions, though the specific pathways are dependent on the substitution pattern. rsc.org For chloro(4-nitrophenyl)carbene, intermolecular reactions with solvent or other trapping agents are expected to be the dominant reaction pathways.

Cycloaddition Chemistry of the Generated Carbenes

This compound serves as a stable precursor for the highly reactive 4-nitrophenylchlorocarbene. Upon photolysis, typically using UV or visible light (e.g., 380 nm LED), the diazirine efficiently extrudes molecular nitrogen to generate the corresponding singlet carbene. ulaval.caresearchgate.net This electrophilic intermediate is not isolated but is generated in situ to participate in a variety of chemical transformations, most notably cycloaddition reactions. ulaval.ca

The primary reaction pathway for carbenes generated from diazirines in the presence of alkenes is a [2+1] cycloaddition, which provides a direct route to cyclopropane (B1198618) derivatives. libretexts.org The 4-nitrophenylchlorocarbene, being electron-deficient, readily reacts with the nucleophilic π-bond of an alkene to form a new three-membered ring. openstax.org This method is particularly valuable for the synthesis of halogenated cyclopropanes, which are important structural motifs in medicinal and agrochemical chemistry. researchgate.net

The reaction is typically carried out by irradiating a solution of the diazirine and an excess of the alkene. ulaval.ca The process is generally efficient, affording good yields of the corresponding 1-chloro-1-(4-nitrophenyl)-2-substituted-cyclopropanes. Research on related 3-chloro-3-aryl-3H-diazirines demonstrates that this method is applicable to a range of substituted styrenes and other alkenes. ulaval.ca The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbene, facilitating the reaction.

| Aryl Group on Diazirine | Alkene | Product | Reported Yield |

|---|---|---|---|

| 4-Nitrophenyl | Styrene | 1-Chloro-1-(4-nitrophenyl)-2-phenylcyclopropane | - |

| 4-Chlorophenyl | Styrene | 1-Chloro-1-(4-chlorophenyl)-2-phenylcyclopropane | 67% ulaval.ca |

| Phenyl | Styrene | 1-Chloro-1,2-diphenylcyclopropane | - |

The [2+1] cycloaddition of singlet carbenes to alkenes is a stereospecific reaction. libretexts.orgmasterorganicchemistry.com This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, the reaction of the carbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene yields a trans-substituted cyclopropane. libretexts.org This stereospecificity is a hallmark of a concerted mechanism, where the two new carbon-carbon bonds are formed in a single step. masterorganicchemistry.com

When the reaction creates a new stereocenter, a mixture of diastereomers can be formed. For instance, the addition of 4-nitrophenylchlorocarbene to a monosubstituted alkene like styrene results in the formation of cis and trans diastereomers of the cyclopropane product. The ratio of these diastereomers is influenced by steric and electronic factors. Studies on the closely related 3-chloro-3-(4-chlorophenyl)-3H-diazirine showed that its reaction with styrene produced the corresponding chlorocyclopropane (B1620479) as a 68:32 mixture of trans to cis isomers. ulaval.ca This indicates a general preference for the formation of the sterically less hindered trans product.

| Carbene Precursor | Alkene | Trans-Product | Cis-Product | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 3-Chloro-3-(4-chlorophenyl)-3H-diazirine | Styrene | trans-1-Chloro-1-(4-chlorophenyl)-2-phenylcyclopropane | cis-1-Chloro-1-(4-chlorophenyl)-2-phenylcyclopropane | 68:32 ulaval.ca |

Beyond direct [2+1] cycloadditions, carbenes can engage in alternative pathways, such as the formation of carbonyl ylides. researchgate.net A carbonyl ylide is a 1,3-dipole that can be generated through the reaction of an electrophilic carbene, like 4-nitrophenylchlorocarbene, with the non-bonding electron pair of an oxygen atom in a carbonyl group (e.g., a ketone or aldehyde). nsc.ru

This in situ-formed carbonyl ylide is a reactive intermediate that can be trapped by a suitable dipolarophile in a [3+2] cycloaddition reaction to yield a five-membered heterocyclic ring. nsc.rumdpi.com If an electron-deficient alkene is present in the reaction mixture, it can intercept the carbonyl ylide. This process involves the 1,3-dipole adding across the double bond of the alkene, ultimately forming a substituted tetrahydrofuran (B95107) ring system. This reaction pathway highlights the versatility of carbenes, allowing for the construction of more complex cyclic architectures beyond simple cyclopropanes. researchgate.netumich.edu

Nucleophilic and Radical Reactivity

In addition to generating carbenes via photolysis, this compound can undergo reactions involving nucleophilic attack or single-electron transfer, leading to different sets of intermediates and products.

The reaction of 3-halo-3-aryldiazirines with strong organometallic nucleophiles, such as alkyllithiums (RLi), is highly dependent on the reaction conditions, particularly the solvent. researchgate.netlibretexts.org

In ether-based solvents like tetrahydrofuran (THF), the reaction proceeds via a dissociative single-electron transfer (SET) from the alkyllithium to the diazirine. researchgate.net This generates a transient diazirinyl radical, which subsequently fragments. In contrast, when the reaction is conducted in diethyl ether (Et₂O), a different mechanism dominates. Two equivalents of the alkyllithium reagent add across the N=N double bond of the diazirine ring. researchgate.net This process, a form of nucleophilic addition, results in the formation of N,N'-dialkylbenzamidine derivatives after workup. researchgate.netucalgary.ca

| Solvent | Proposed Mechanism | Key Intermediate | Final Product Type |

|---|---|---|---|

| Tetrahydrofuran (THF) | Single-Electron Transfer (SET) | Diazirinyl Radical | Benzonitrile |

| Diethyl Ether (Et₂O) | Nucleophilic Addition to N=N | N,N'-Dialkyl-diaziridine | N,N'-Dialkylbenzamidine |

The diverse reactivity of this compound is further demonstrated by its ability to form radical and nitrenoid intermediates under specific conditions. researchgate.net

As mentioned, reaction with alkyllithiums in THF initiates a single-electron transfer, leading to the formation of a 3-phenyldiazirinyl radical. researchgate.net This radical species has been observed directly by Electron Paramagnetic Resonance (EPR) spectroscopy, providing strong evidence for the SET mechanism. researchgate.net

Furthermore, certain intermediates derived from the diazirine exhibit nitrenoid-like reactivity. When 3-halo-3-phenyldiazirines react with alkyllithiums in ether solvents, the resulting N-alkyl-1H-diazirine intermediates can undergo insertion into the α-C-H bond of the solvent molecule (e.g., THF or Et₂O). researchgate.net This type of C-H insertion is characteristic of nitrenes or nitrenoid species, where a nitrogen atom inserts into a carbon-hydrogen bond, showcasing another facet of the compound's complex reactivity. researchgate.net

N-N Bond Cleavage and Transformation Pathways

The reactivity of this compound is characterized by the facile cleavage of the strained diazirine ring, particularly the N-N bond, leading to highly reactive intermediates and subsequent transformation products. The transformation pathways are predominantly dictated by the method of activation, such as thermal or photochemical induction, and the nature of the reacting partners.

The thermal decomposition of 3-chloro-3-aryldiazirines, including the 4-nitro substituted analogue, has been investigated in various solvents over a range of temperatures, typically between 60-100 °C. cdnsciencepub.com The primary pathway for the thermal decomposition involves the cleavage of the C-N bonds and the extrusion of molecular nitrogen to generate a carbene intermediate. cdnsciencepub.comislandscholar.ca This process is generally considered to be a first-order unimolecular reaction. islandscholar.ca

The generated arylchlorocarbene is a highly reactive species that can undergo various subsequent reactions. In the presence of trapping agents like cyclohexene, the carbene readily adds across the double bond to form the corresponding norcarane (B1199111) derivative. cdnsciencepub.com This serves as evidence for the transient existence of the carbene. cdnsciencepub.com

Studies on a series of 3-chloro-3-aryldiazirines have shown that the nature of the substituent on the phenyl ring has a relatively small effect on the rate of thermal decomposition. cdnsciencepub.com A Hammett correlation of the reaction rates with either σ or σ+ constants was found to be unsuccessful, suggesting that the transition state for the decomposition does not involve significant charge development at the benzylic position. cdnsciencepub.com This observation is consistent with a mechanism where the rate-determining step is the homolytic cleavage of the C-N bonds, leading to a radical-like transition state, rather than a distinct ionic or concerted pathway with significant charge separation. cdnsciencepub.com

| Substituent (X) in 3-Chloro-3-(X-phenyl)-3H-diazirine | Relative Rate of Decomposition at 75 °C |

| p-OCH₃ | 1.3 |

| p-CH₃ | 1.1 |

| H | 1.0 |

| p-Cl | 0.9 |

| p-NO₂ | Slightly slower than unsubstituted |

This table is generated based on the qualitative statement that substituent effects on rates of reaction are small and a Hammett correlation was unsuccessful. cdnsciencepub.com The values are illustrative and not from a specific quantitative study on this exact series.

In the absence of an external trapping agent, the arylchlorocarbene can react with another molecule of the parent diazirine, leading to the formation of dimeric products such as azines. islandscholar.ca

A distinct N-N bond cleavage pathway has been observed in the reaction of 3-chloro-3-aryldiazirines with frustrated Lewis pairs (FLPs), such as those derived from phosphines and boranes. nih.gov Instead of the typical loss of dinitrogen to form a carbene, the reaction with FLPs results in the formal reduction of the N=N double bond. nih.gov This process leads to the formation of linked phosphinimide/amidoborate zwitterions. nih.gov Detailed mechanistic studies using DFT calculations have indicated that these reactions proceed through an initial addition of the FLP across the N=N bond of the diazirine ring. nih.gov This is followed by subsequent group transfer reactions to the nitrogen atoms and capture of the chloride anion, ultimately resulting in a product where the N-N bond is cleaved, but the nitrogen atoms remain within the final molecular structure. nih.gov

The photochemical decomposition of 3-chloro-3-aryldiazirines provides another avenue for N-N bond cleavage and the generation of arylchlorocarbenes. rsc.org The photochemical generation of these carbenes in the presence of amines, such as diethylamine, leads to the formation of N,N,N',N'-tetraethylbenzylidenediamines. rsc.org Interestingly, this reaction proceeds efficiently regardless of the electronic nature of the substituent on the aryl ring. rsc.org This suggests an absence of the "p-nitro effect," which would typically imply a change in mechanism or reactivity due to the strong electron-withdrawing nature of the nitro group. rsc.org

| Reactant | Reagent | Product |

| This compound | Diethylamine (under photochemical conditions) | N,N,N',N'-tetraethyl-(4-nitrobenzylidene)diamine |

| 3-Chloro-3-phenyl-3H-diazirine | Diethylamine (under photochemical conditions) | N,N,N',N'-tetraethylbenzylidenediamine |

This table illustrates that the reaction outcome is independent of the p-substituent as stated in the source. rsc.org

Applications of 3 Chloro 3 4 Nitrophenyl 3h Diazirine in Complex Organic Synthesis

Utility as a Precursor for Diverse Functionalities

3-Chloro-3-(4-nitrophenyl)-3H-diazirine serves as an excellent precursor for carbenes, which are highly reactive intermediates valuable in synthetic chemistry. researchgate.netnih.gov Upon thermal or photochemical activation, the diazirine ring system releases a molecule of nitrogen gas (N₂) to generate the corresponding chlorocarbene. researchgate.netiris-biotech.de This species, a (4-nitrophenyl)chlorocarbene, is electrophilic and can engage in a variety of chemical transformations.

The presence of the electron-withdrawing nitro group on the phenyl ring influences the stability and reactivity of the diazirine and the resulting carbene. researchgate.net Diazirines are generally considered prime precursors for carbenes, and the Graham reaction provides a one-pot method to synthesize halodiazirines like the title compound from amidine precursors. researchgate.net The generated carbene can undergo spontaneous insertion or addition reactions with adjacent molecules, leading to the formation of new covalent bonds and enabling the construction of complex molecular architectures. iris-biotech.de This reactivity is fundamental to its application in skeletal editing and photoaffinity labeling.

Skeletal Editing and Ring Expansion Methodologies

A significant application of 3-chloro-3-(aryl)-3H-diazirines, including the 4-nitrophenyl derivative, is in skeletal editing. bioascent.comnih.gov This strategy allows for the precise insertion of atoms into the core ring structures of complex molecules, offering a streamlined alternative to de novo synthesis. nih.govrsc.org Specifically, these diazirines are used for single-carbon-atom insertion to achieve ring expansion of heterocyclic systems. researchgate.net

Arylchlorodiazirines are effective reagents for the one-carbon ring expansion of N-substituted indoles to produce quinolinium salts. researchgate.netnih.gov This transformation is achieved by using the diazirine as a thermal or photochemical precursor to an aryl carbynyl cation equivalent. researchgate.net The reaction selectively inserts a carbon atom into the indole (B1671886) core, converting the five-membered pyrrole (B145914) ring portion into a six-membered pyridine (B92270) ring, thus forming the quinoline (B57606) scaffold. researchgate.net This method is valuable for the late-stage modification of complex molecules, including those of pharmaceutical relevance. researchgate.net The process has been shown to be effective even with photolytic activation, which can offer safety benefits over thermal methods. nih.gov

Table 1: Indole-to-Quinoline Ring Expansion using Arylchlorodiazirine

| Starting Material | Reagent | Product | Significance |

|---|

Similarly to indoles, N-substituted pyrroles undergo a one-carbon atom insertion when treated with arylchlorodiazirines to yield the corresponding pyridinium (B92312) salts. researchgate.netnih.gov This ring expansion methodology converts the five-membered pyrrole ring into a six-membered pyridine ring. researchgate.net The reaction generally proceeds with good efficiency and tolerates a range of functional groups on the pyrrole substrate, such as esters and amides. researchgate.net However, the reaction can be complex due to the potential for forming regioisomeric products, depending on which "olefinic" site of the pyrrole ring the insertion occurs. researchgate.net The N-substituent on the pyrrole is crucial as it helps prevent product degradation and suppresses co-product inhibition, leading to higher yields. nih.gov

Table 2: Pyrrole-to-Pyridine Ring Expansion using Arylchlorodiazirine

| Starting Material | Reagent | Product | Key Features |

|---|

Computational studies have provided insights into the mechanisms governing these ring expansion reactions. For the pyrrole-to-pyridine transformation, a selectivity model has been developed based on the difference between the Boltzmann-averaged buried volume at the C3 versus the C4 position of the pyrrole ring. researchgate.net This model helps to predict the regioselectivity of the carbon atom insertion. researchgate.net Mechanistic studies suggest that these transformations proceed via the generation of chlorocarbenes from the diazirine precursors. researchgate.net Further computational work combining DFT, quantum mechanics, and molecular mechanics (QM/MM) has been used to study the reactivity of aryl diazirines in other contexts, which could inform the understanding of these ring expansion reactions as well. nih.gov

Contributions to Photoaffinity Labeling Probe Development

Diazirines, particularly aryl diazirines, are highly valuable photoreactive groups used in photoaffinity labeling (PAL). nih.govnih.gov This technique is a powerful tool for identifying and studying noncovalent biomolecular interactions, such as those between small molecules and proteins, by forming a stable covalent bond upon photoactivation. iris-biotech.denih.gov The 3-aryl-3-H-diazirine moiety is favored for these applications due to several advantageous properties.

Upon irradiation with UV light (typically around 350-380 nm), the diazirine ejects nitrogen gas to form a highly reactive carbene intermediate. nih.govnih.gov This carbene can then covalently crosslink with nearby molecules, including the amino acid side chains and the peptide backbone of a target protein. nih.govnih.gov This process allows for the permanent capture of transient interactions for subsequent analysis. nih.gov

The design of effective photoaffinity probes is critical for the successful identification of biological targets. Several key principles guide the incorporation of diazirines into these probes:

Minimal Size and Steric Hindrance : Diazirines are among the smallest photoreactive groups available. nih.govscienceopen.com Their compact size is a significant advantage, as it is less likely to cause steric hindrance that could disrupt the natural interaction between the probe molecule and its biological target. iris-biotech.descienceopen.com This allows the diazirine to be placed closer to the binding interface, facilitating more specific and efficient labeling. scienceopen.com

Activation Wavelength : Aryl diazirines are activated by UV light at wavelengths (e.g., 350-360 nm) that are generally less damaging to proteins and other biological macromolecules compared to the shorter wavelengths required for other photolabels like phenyl azides (~260 nm). nih.govu-tokyo.ac.jp

High Reactivity and Fast Kinetics : The carbene generated from diazirine photolysis is highly reactive and has a short lifetime. scienceopen.com This high reactivity leads to efficient cross-linking, while the short lifetime minimizes the potential for non-specific labeling of molecules outside the intended binding site. scienceopen.comresearchgate.net

Stability : Diazirines are stable in the dark across a range of pH values and are robust against nucleophiles, allowing for their use in complex biological media. beilstein-journals.org

Labeling Preferences : Systematic studies have shown that the reactivity of the generated intermediate can be influenced by the diazirine's substituents. researchgate.net While alkyl diazirines can exhibit pH-dependent labeling of acidic amino acids via a diazo intermediate, aryl-fluorodiazirines tend to react primarily through a carbene intermediate. researchgate.net This understanding helps in the rational design of probes and the interpretation of labeling results. researchgate.net Probes can be designed with trifunctional scaffolds containing the diazirine for photocrosslinking, an affinity tag (like biotin) for purification, and a coupling group (like an N-hydroxysuccinimide ester) to attach the probe to a ligand of interest. nih.gov

Role of the Chlorodiazirine Moiety in Photoreactive Crosslinking

The utility of this compound in photoreactive crosslinking stems from the unique properties of the chlorodiazirine moiety. Diazirines are a class of photoreactive groups that are chemically stable and relatively inert in the dark, which allows for their precise incorporation into molecular probes. researchgate.net Upon irradiation with long-wave ultraviolet (UV) light, typically in the 330-370 nm range, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. thermofisher.comaxispharm.com This wavelength is advantageous as it is less likely to cause damage to sensitive biological macromolecules compared to shorter wavelength UV light. researchgate.net

The generated carbene is an exceptionally reactive species with a very short half-life, on the order of nanoseconds. axispharm.com Its high reactivity allows it to readily insert into neighboring C-H, O-H, or N-H bonds, forming stable covalent adducts. axispharm.com This non-specific insertion capability is a key feature of diazirine-based crosslinkers, enabling the labeling of a wide range of molecular interaction partners, including those with chemically inert binding sites. researchgate.netnih.gov The small size of the diazirine unit is also a significant advantage, as it minimizes potential steric hindrance that could interfere with the natural interactions of the molecule it is attached to. researchgate.net

Research indicates that the photoactivation of diazirines can proceed via two potential mechanistic pathways. nih.gov

Carbene Pathway : This involves the direct formation of the carbene intermediate. Crosslinking reactions via this pathway are extremely rapid and less selective, favoring proximity-driven labeling. nih.gov

Diazo Pathway : An alternative pathway involves rearrangement to a linear diazo isomer. This intermediate is more stable and slower to react than the carbene. nih.gov It exhibits a preference for labeling nucleophilic residues, such as carboxylic acids found in aspartic and glutamic acid residues in proteins. nih.gov

The existence of these dual mechanisms has important implications for experimental design, as the carbene pathway favors instantaneous labeling of the immediate binding pocket, while the diazo pathway may have a larger labeling radius due to the longer lifetime of the intermediate. nih.gov

Comparison with Other Photoreactive Groups in Labeling Efficiency

The selection of a photoreactive group is critical for the success of photoaffinity labeling and crosslinking experiments. Diazirines, including this compound, are often compared with other common photophores like aryl azides and benzophenones.

Diazirines vs. Aryl Azides : Aryl azides (or phenyl azides) are a traditional class of photoreagents that form reactive nitrene intermediates upon UV irradiation. thermofisher.com While widely used, diazirines offer several advantages. Diazirines are generally more stable in the dark and are activated by longer wavelength UV light (330-370 nm) compared to simple phenyl azides, which often require more damaging short-wave UV light (<300 nm). thermofisher.comtcichemicals.com The carbene generated from a diazirine is typically more reactive than the corresponding nitrene from an aryl azide, allowing for shorter irradiation times and potentially higher crosslinking efficiency. tcichemicals.com Furthermore, if a carbene does not encounter a suitable binding partner, it is readily quenched by water, which can help to minimize non-specific labeling. tcichemicals.com

Diazirines vs. Benzophenones : Benzophenones represent another class of photophores that react via a different mechanism. Upon activation with UV light (~360 nm), benzophenone (B1666685) enters an excited triplet state and abstracts a hydrogen atom from a nearby C-H bond, creating a radical pair that subsequently combines to form a covalent bond. tcichemicals.com While this mechanism is effective, benzophenones are generally less reactive than the carbenes generated from diazirines and show a preference for abstracting hydrogens from strong C-H bonds. The reversibility of the excited state can contribute to high reaction efficiency. tcichemicals.com

The following table summarizes the key properties and comparative features of these major photoreactive groups.

| Feature | Diazirines | Aryl Azides (Nitrophenyl) | Benzophenones |

| Reactive Intermediate | Carbene | Nitrene | Excited Triplet Ketone |

| Activation Wavelength | 330-370 nm thermofisher.com | 300-460 nm thermofisher.com | ~360 nm tcichemicals.com |

| Reactivity | Very High tcichemicals.com | High | Moderate |

| Reaction Mechanism | Insertion into C-H, N-H, O-H bonds axispharm.com | Insertion, H-abstraction, addition | C-H bond H-abstraction tcichemicals.com |

| Quenching | Reacts with water if no target is present tcichemicals.com | Can undergo various side reactions | Reverts to ground state if no reaction |

| Advantages | High reactivity, small size, low-damage activation wavelength researchgate.nettcichemicals.com | Established technology | High reaction efficiency due to reversible excited state tcichemicals.com |

| Disadvantages | Can rearrange to less reactive diazo isomer nih.gov | May require longer irradiation times | Less reactive than carbenes, bulkier structure |

This table provides an interactive summary of the comparison between different photoreactive groups.

Emerging Applications in Catalysis and Cross-Coupling Reactions

While primarily known for their role in photoaffinity labeling, the diazirine functional group is finding new and innovative applications in the fields of catalysis and synthetic organic chemistry. A significant challenge has been the perceived thermal instability of the diazirine ring, which has historically limited its use in reactions requiring elevated temperatures, such as many metal-catalyzed cross-coupling reactions. nih.gov

However, recent advancements in catalysis have begun to overcome these limitations. Researchers have successfully developed conditions for the Suzuki-Miyaura cross-coupling reaction that are compatible with the diazirine moiety. nih.govresearchgate.net A key breakthrough was the identification of a palladium catalyst system, specifically SPhos G2 Pd, used with a potassium phosphate (B84403) (K₃PO₄) base at a mild temperature of 40 °C. nih.gov This protocol was shown to be robust and efficient, preserving the integrity of the diazirine ring while facilitating the formation of carbon-carbon bonds. nih.gov This development is crucial as it allows for the direct and efficient incorporation of the diazirine photophore into complex molecular scaffolds, greatly streamlining the synthesis of sophisticated biaryl photoaffinity probes. nih.gov This is a marked improvement over older methods that involved lengthy, multi-step syntheses or suffered from very low yields and reaction times extending over several days. nih.gov

Beyond cross-coupling, the diazirine functional group is being explored as a carbene precursor in novel catalytic transformations. For instance, recent studies have demonstrated that enzymes can be engineered through directed evolution to activate and control the reactivity of aryl diazirines. In one study, an iron-heme enzyme was used to achieve the stereoselective cyclopropanation of an acrylate (B77674) substrate using a diazirine as the carbene source. nih.gov Other work has shown that sterically hindered copper complexes can activate diazirines to form isolable metal-carbene (benzylidene) complexes, opening new avenues for transition metal catalysis. nih.gov These findings highlight the untapped potential of diazirines as versatile reagents in modern synthetic and catalytic methodologies.

Spectroscopic and Computational Characterization of 3 Chloro 3 4 Nitrophenyl 3h Diazirine and Its Derivatives

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy provides direct observational evidence of molecular structures, electronic transitions, and the presence of transient species. A multi-technique approach is essential for building a complete picture of the photochemical reaction cascade initiated by the activation of 3-Chloro-3-(4-nitrophenyl)-3H-diazirine.

Nuclear Magnetic Resonance (NMR) Studies of Reaction Progress and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in solution. By acquiring spectra at various time points during the photolysis of a diazirine, one can track the disappearance of the reactant and the appearance of stable end-products. For aryl diazirines, ¹H and ¹³C NMR are standard for observing changes in the aromatic and diazirine ring signals.

Recent studies on related diazirine compounds have demonstrated the use of real-time NMR monitoring to dissect complex reaction pathways. springernature.comnih.gov These experiments confirm that photolysis often leads to a mixture of intermediates, including the corresponding carbene and a more stable, linear diazo compound. nih.govacs.org While the carbene is usually too reactive for direct NMR detection under normal conditions, the diazo intermediate can sometimes be observed. For instance, hyperpolarized NMR techniques have successfully enabled the detection and characterization of unstable diazo-compounds formed from the photoisomerization of ¹⁵N₂-labeled diazirines. acs.org

In the case of this compound, ¹H NMR would be used to follow the signals of the nitrophenyl group protons. The photolysis in a solvent like methanol (B129727) would lead to products from the carbene trapping, such as an ether, whose distinct spectral signatures would emerge over time.

Table 1: Representative ¹H NMR Chemical Shift Data for a Related Aryldiazirine Derivative

| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |

| 3-Trifluoromethyl-3-phenyldiazirine | CDCl₃ | 7.40 - 7.75 (m) | - |

| Photolysis Product in Methanol | CD₃OD | 7.50 (m) | 3.35 (s, -OCH₃) |

Note: This table is illustrative, based on data for analogous compounds. The exact shifts for this compound would be influenced by the chloro and nitro substituents.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive method for studying species with unpaired electrons. libretexts.orgwikipedia.org The primary carbene intermediate, 4-nitrophenylchlorocarbene, generated from the photolysis of this compound, is predicted to have a triplet ground state. This makes it paramagnetic and therefore detectable by EPR spectroscopy. youtube.comyoutube.comyoutube.com

EPR spectroscopy provides invaluable information about the electronic structure of the carbene. youtube.com The spectrum's g-factor and hyperfine coupling constants can confirm the carbene's identity and provide insight into the distribution of the unpaired electron density. While direct detection in solution at room temperature is challenging due to the carbene's short lifetime, EPR studies are often performed on samples photolyzed at cryogenic temperatures in a rigid matrix (see section 5.1.4) to trap the intermediate. libretexts.org This allows for detailed characterization of the triplet species, which is fundamental to understanding its reactivity. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

UV-Vis spectroscopy is fundamental to studying photochemical reactions as it provides information about the electronic transitions within a molecule. Aryl diazirines are known for their characteristic absorption band in the near-UV region, which is responsible for their photo-lability. nih.gov This absorption corresponds to a weak n → π* transition within the N=N chromophore of the strained three-membered ring. nih.gov

For related 3-trifluoromethyl-3-aryldiazirine compounds, the maximum absorption (λₘₐₓ) is typically observed around 350 nm. nih.gov Irradiation at or near this wavelength efficiently cleaves the C-N bonds, leading to the extrusion of dinitrogen (N₂) and the formation of the corresponding carbene. The electron-withdrawing nitro group on the phenyl ring of this compound is expected to influence the position and intensity of this absorption band. Monitoring the change in the UV-Vis spectrum over time during irradiation allows for the calculation of photolysis kinetics and quantum yield.

Table 2: UV-Vis Absorption Data for Representative Aryldiazirine Photo-precursors

| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε) | Key Feature |

| 3-Trifluoromethyl-3-phenyldiazirine | ~350 | Moderate | n → π* transition |

| 3-Trifluoromethyl-3-(pyridinyl)diazirine | ~350 | Lower than phenyl analog | n → π* transition |

Source: Data adapted from studies on related compounds. nih.gov

Matrix Isolation Spectroscopy for Transient Species Identification

Matrix isolation is a powerful experimental technique used to trap and study highly reactive molecules, such as carbenes, radicals, and other reaction intermediates. fu-berlin.deuni-giessen.de The technique involves co-depositing a dilute mixture of the precursor (this compound) and a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window at temperatures as low as 3-20 K. fu-berlin.desemanticscholar.org

In this rigid, inert environment, the precursor molecules are isolated from one another, preventing intermolecular reactions. fu-berlin.de The trapped precursor can then be photolyzed in situ using a suitable light source. The resulting reactive intermediates, such as 4-nitrophenylchlorocarbene, are stabilized and trapped within the matrix cage, allowing for their direct spectroscopic characterization by methods like FTIR, Raman, or EPR. fu-berlin.desemanticscholar.org This approach provides unambiguous structural information, such as vibrational frequencies of the carbene, which can be compared with computational predictions to confirm its identity. uni-giessen.de The diminished cage effect in certain quantum solids like para-hydrogen can further facilitate the generation of intermediates that are difficult to form in classic noble-gas matrices. nih.gov

Theoretical and Computational Chemistry

Theoretical calculations are an indispensable partner to spectroscopic experiments, providing deep mechanistic insights that are often inaccessible through experimentation alone. They allow for the mapping of entire potential energy surfaces, connecting reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the mechanisms of organic reactions. For the photochemical decomposition of this compound, DFT calculations can be employed to investigate several key aspects of the reaction.

First, calculations can determine the relative energies of the key intermediates: the singlet and triplet states of 4-nitrophenylchlorocarbene and the isomeric linear diazo compound. This information is crucial for predicting the likely ground state of the carbene and the subsequent reaction pathways. Second, DFT can be used to locate the transition state structures for key processes, such as the isomerization of the carbene to the diazo compound or the insertion of the carbene into a C-H or O-H bond of a solvent molecule. The calculated activation barriers for these steps provide a quantitative understanding of the reaction kinetics and selectivity. researchgate.net Finally, DFT calculations are essential for interpreting experimental spectroscopic data. For example, calculated vibrational frequencies for the proposed carbene intermediate can be compared with an experimental IR spectrum obtained via matrix isolation to confirm its structure.

Table 3: Hypothetical Relative Energies for Intermediates in the Photolysis of an Aryl-chloro-diazirine (Illustrative DFT Data)

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Aryl-chloro-diazirine (Reactant) | B3LYP/6-31G(d) | 0.0 |

| Arylchlorocarbene (Triplet State) | B3LYP/6-31G(d) | +25 |

| Arylchlorocarbene (Singlet State) | B3LYP/6-31G(d) | +28 |

| Linear Diazo Isomer | B3LYP/6-31G(d) | +15 |

| Transition State (Carbene Insertion) | B3LYP/6-31G(d) | +32 |

Note: This table presents hypothetical, illustrative values to demonstrate the type of information obtained from DFT calculations. Actual values would require specific computation for this compound.

Ab Initio Calculations for Electronic Structure and Intermediate Characterization

Ab initio computational studies are crucial for understanding the electronic structure of this compound and its reactive intermediates, primarily the corresponding 4-nitrophenylchlorocarbene. These calculations provide deep insights into the stability, bonding, and electronic properties that govern the compound's reactivity.

High-level ab initio molecular orbital calculations have been employed to investigate the energetics of substituted phenylcarbenes, including the 4-nitro derivative. nist.gov Theoretical studies, such as those at the G3MP2 level, have been used to determine key thermochemical data for the singlet and triplet states of these carbenes. researchgate.net A significant area of focus is the singlet-triplet enthalpy gap (ΔH_ST), which is a critical parameter for predicting the carbene's reactivity. For most arylcarbenes, the triplet state is the ground state. researchgate.net

Computational analyses also explore the stability of the related carbocations to provide a comparative framework for understanding substituent effects. researchgate.net Key calculated properties include the hydride ion affinity (HIA) of the corresponding benzylic cations and the enthalpy of hydrogenation (ΔH_HYDROG) of the singlet carbenes. A strong correlation between HIA and ΔH_HYDROG values indicates that substituent effects on the stability of singlet carbenes and their corresponding benzylic cations are remarkably consistent, though the effects are larger for the cations. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences these values. Resonance effects are particularly dominant for para-substituted compounds like the 4-nitro derivative. researchgate.net

Furthermore, ab initio calculations are used to characterize the structure and vibrational frequencies of transient species formed during diazirine reactions. researchgate.net For instance, in studies of related compounds like 3-chloro-3-(p-nitrophenoxy)diazirine, sophisticated calculations have been used to predict the vibrational frequencies of potential intermediates. researchgate.net These computational approaches are essential for interpreting experimental spectroscopic data and confirming the identity of short-lived species. researchgate.net

Table 1: Calculated Enthalpies for Substituted Phenylcarbenes (kcal/mol) Data derived from G3MP2 level calculations.

| Substituent (para) | Singlet-Triplet Gap (ΔH_ST) | Hydride Ion Affinity (HIA) | Enthalpy of Hydrogenation (ΔH_HYDROG) |

| H | -9.5 | 227.1 | -86.5 |

| NO₂ | -10.5 | 253.3 | -76.6 |

| OCH₃ | -5.7 | 205.8 | -94.2 |

| CN | -10.6 | 250.7 | -77.9 |

This table is generated based on data for para-substituted phenylcarbenes to illustrate the computational values discussed. Source: researchgate.net

Studies on the Energetics and Kinetics of Carbene Generation

The generation of 4-nitrophenylchlorocarbene from this compound is typically initiated by photolysis or thermolysis. Computational studies on parent diazirines provide a fundamental model for this process. Upon photoexcitation to the S1 state, the diazirine molecule can undergo a radiationless deactivation to the ground state (S0) via a conical intersection. nih.gov The system then has sufficient energy to overcome the dissociation barrier, leading to the extrusion of molecular nitrogen (N₂) and the formation of the carbene, a process that can occur on a very short timescale, often around 100 femtoseconds. nih.gov

The kinetics of reactions involving the generated arylchlorocarbene are influenced by the substituents on the phenyl ring. However, studies on the photochemical reactions of various 3-chloro-3-aryldiazirines have shown that the expected electronic effects are not always observed. rsc.org Specifically, in the reaction of photochemically generated arylchlorocarbenes with diethylamine, the presence of a strong electron-withdrawing para-nitro group did not significantly alter the outcome or reactivity compared to other substituted aryldiazirines. This suggests an "absence of the 'p-nitro effect'" in this specific photochemical pathway, indicating that the carbene's subsequent reaction kinetics are not strongly influenced by the substituent's electronic nature in this context. rsc.org

In contrast, for non-photochemical reactions, such as those involving redox processes with nucleophiles, electron-withdrawing groups on the aromatic ring have been observed to exert a small rate-enhancing effect. researchgate.net This indicates that the energetic landscape and kinetic profile of carbene generation and reaction are highly dependent on the method of activation and the specific reaction pathway being studied.

Solvent Effects on Reactivity and Selectivity

The solvent environment can play a significant role in the reactivity of this compound and the selectivity of the reactions of the resulting carbene. The choice of solvent can influence reaction rates, product distributions, and even the nature of the reactive intermediates.

For instance, studies on the reactivity of 3-halo-3-phenyldiazirines with organolithium reagents have shown a dramatic solvent effect. In THF-based solvent mixtures, a single-electron transfer mechanism is favored, while in diethyl ether (Et₂O), a nucleophilic addition to the N=N double bond occurs. researchgate.net This highlights how the solvent can mediate different mechanistic pathways. Similarly, the photolysis of related diazirines in different solvents leads to distinct product profiles. Photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol resulted in a high yield of the O-H insertion product, whereas in cyclohexane, the C-H insertion product was formed. researchgate.net In another example, the photoreaction of a diazirinyl-substituted benzimidazole (B57391) proceeded faster and with a higher yield in dichloromethane (B109758) (CH₂Cl₂) compared to ethanol, a difference attributed to the solvent's effect on the carbene's reactivity. nih.gov

Computational chemistry provides tools to understand these solvent effects at a molecular level. nih.gov Models often combine quantum mechanics for the solute with either an implicit continuum model for the bulk solvent or the inclusion of explicit solvent molecules in the calculation. cas.cznih.gov These studies reveal that specific interactions, such as hydrogen bonding between the solute and protic solvent molecules, can stabilize transition states and intermediates, thereby altering the reaction's energy barrier. researchgate.net For reactions involving charged or highly polar intermediates, polar solvents can significantly lower the relative energy of these species, which in turn affects the intrinsic activation barrier of the process. nist.gov The use of combined cluster/continuum models, where the first solvation shell is treated explicitly, has been shown to provide more accurate predictions of spectroscopic and reactive properties in solution. cas.czrsc.org

Future Research Directions and Unexplored Avenues

Development of Asymmetric Syntheses and Transformations

A significant frontier in modern chemistry is the development of methods for asymmetric synthesis, which allows for the creation of chiral molecules with a specific three-dimensional arrangement. uwindsor.ca The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry and materials science. scispace.com For 3-Chloro-3-(4-nitrophenyl)-3H-diazirine, the development of asymmetric synthetic routes and subsequent stereoselective transformations remains a key area for future investigation.

Currently, the synthesis of diazirines often begins with a ketone precursor, which is converted to a diaziridine that is subsequently oxidized. wikipedia.org An asymmetric approach could be envisioned through the use of chiral catalysts or auxiliaries during the synthesis of the diazirine itself or in the subsequent carbene transfer reactions. numberanalytics.comnumberanalytics.com Engineered enzymes, such as variants of Aeropyrum pernix protoglobin (ApePgb), have shown promise in catalyzing carbene transfer from diazirines, offering a potential route to stereoselective reactions. nih.gov Future research could focus on developing biocatalytic systems or chiral transition metal catalysts capable of recognizing the prochiral face of a substrate, leading to the enantioselective formation of new stereocenters.

Table 1: Potential Asymmetric Transformations

| Transformation | Chiral Catalyst/Method | Potential Product Class |

|---|---|---|

| Cyclopropanation | Chiral Rhodium or Copper Complexes | Enantiomerically enriched cyclopropanes |

| C-H Insertion | Engineered Hemoproteins (e.g., ApePgb variants) | Chiral amines, ethers, or alkanes |

Exploration of Novel Reaction Pathways and Catalytic Systems

The carbene generated from this compound, namely 4-nitrophenylchlorocarbene, is expected to be highly reactive. Its reactivity can be harnessed to explore novel reaction pathways and develop new catalytic systems. While diazirines are known to undergo insertion into C-H, N-H, and O-H bonds, the specific influence of the nitro and chloro substituents on the reactivity and selectivity of the resulting carbene is a rich area for study. wikipedia.orgnih.gov

The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the electronic state (singlet vs. triplet) of the generated carbene. wikipedia.org This, in turn, dictates the stereospecificity of its reactions. For instance, singlet carbenes typically undergo concerted, stereospecific additions to alkenes, whereas triplet carbenes react in a stepwise, non-stereospecific manner. libretexts.orglibretexts.org Future studies could investigate the photolytic and thermolytic conditions required to selectively generate either the singlet or triplet state of 4-nitrophenylchlorocarbene and explore the synthetic consequences.

Furthermore, the development of novel catalytic systems to control the reactivity of this carbene is a promising avenue. Transition metal complexes could potentially form metal-carbene intermediates, enabling a host of transformations with unique selectivity that are not accessible through the free carbene. Biocatalytic approaches, which have demonstrated the ability to activate stable diazirines under mild conditions, could dramatically expand the synthetic utility of this compound. nih.govwhiterose.ac.uk

Integration into Advanced Material Science Applications

Diazirine-containing molecules have emerged as powerful tools in materials science, primarily for their ability to form covalent bonds with a wide variety of substrates upon activation. nih.govnih.gov The highly reactive carbene generated can insert into the C-H bonds of polymers, providing a means for surface functionalization and cross-linking. researchgate.net

The unique structure of this compound makes it a compelling candidate for advanced materials applications. The diazirine moiety can serve as a photo-activated cross-linking agent to enhance the mechanical and thermal properties of commodity plastics. rsc.org For example, diazirine-based reagents have been used to improve the tensile strength and tear resistance of materials like ultra-high molecular weight polyethylene. rsc.org

The nitro group offers additional functionality. It can be reduced to an amine, providing a handle for further chemical modification, such as grafting other polymers or attaching bioactive molecules. This dual functionality could be exploited to create "smart" surfaces with tailored properties. For instance, a polymer surface could first be cross-linked using the diazirine and then functionalized via the nitro group to alter its hydrophilicity, conductivity, or biocompatibility. The development of polymers incorporating this diazirine monomer is another unexplored area with potential for creating novel functional materials. acs.orgacs.org

Table 2: Potential Material Science Applications

| Application | Mechanism | Potential Outcome |

|---|---|---|

| Polymer Cross-linking | Photochemical generation of carbene and C-H insertion | Enhanced mechanical strength and thermal stability of plastics. rsc.org |

| Surface Functionalization | Carbene insertion followed by reduction of the nitro group | Creation of surfaces with tunable properties (e.g., wettability, biocompatibility). |

Further Elucidation of Carbene Stereoselectivity and Regioselectivity

A fundamental understanding of the factors that control the stereoselectivity and regioselectivity of the carbene generated from this compound is crucial for its rational application in organic synthesis. The substituents on the carbene carbon play a critical role in determining its reactivity. wikipedia.org

The interplay between the electron-withdrawing nitro group and the chloro-substituent will dictate the electrophilicity and stability of the carbene intermediate. It is known that substituents can influence whether the carbene exists as a singlet or a triplet, which has profound implications for reaction stereochemistry. wikipedia.orglibretexts.org For example, reactions of singlet carbenes with alkenes are stereospecific, preserving the geometry of the starting alkene in the cyclopropane (B1198618) product. libretexts.org In contrast, triplet carbenes react via a stepwise radical mechanism, leading to a loss of stereochemical information. libretexts.org Detailed mechanistic studies, including computational modeling and trapping experiments, are needed to elucidate the spin state and resulting stereoselectivity of 4-nitrophenylchlorocarbene under various conditions.

Regioselectivity, or the preference for reaction at one site over another, is another critical aspect. In reactions with molecules containing multiple reactive sites, such as different types of C-H bonds (primary, secondary, tertiary) or various functional groups, the inherent preferences of the carbene will determine the product distribution. Future research should systematically investigate the regioselectivity of 4-nitrophenylchlorocarbene in insertion and addition reactions to build a predictive model for its behavior. This knowledge is essential for designing complex synthetic strategies that rely on the selective reactivity of this versatile intermediate.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-3-(4-nitrophenyl)-3H-diazirine, and what critical parameters influence yield?

The synthesis of aryl diazirines typically involves the reaction of a substituted benzaldehyde with ammonia and chlorine gas under controlled conditions. For this compound, a modified protocol from analogous compounds (e.g., 3-(4-bromophenyl)-3H-diazirine) can be adapted. Key steps include:

- Precursor preparation : Nitration of bromophenyl derivatives or direct functionalization of the phenyl ring with nitro groups.

- Diazirine ring closure : Reaction of the aldehyde intermediate with ammonia and chlorine gas at low temperatures (−30°C to 0°C) to minimize decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Critical parameters include reaction temperature (to avoid explosive decomposition), stoichiometry of chlorinating agents, and inert atmosphere use. Yield optimization requires careful control of these variables .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : For unambiguous structural confirmation, use single-crystal X-ray diffraction with tools like SHELXT for automated space-group determination .

- Spectroscopy :

- Computational methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model carbene formation energy and substituent effects on reactivity .

Q. What safety precautions are necessary when handling this compound?

- Explosive hazards : The compound is thermally unstable above 46°C; store at −20°C in amber vials to prevent light-induced decomposition .

- Ventilation : Use fume hoods for synthesis and handling.

- Personal protective equipment (PPE) : Wear blast shields, gloves, and flame-resistant lab coats.

- Waste disposal : Neutralize residual diazirine with aqueous ammonia before disposal to prevent violent reactions .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent affect the photochemical reactivity and carbene stability compared to other aryl diazirines?

The 4-nitrophenyl group enhances carbene stabilization via resonance and inductive effects:

- Electron-withdrawing effect : The nitro group increases the electrophilicity of the carbene intermediate, favoring insertion into electron-rich C–H bonds.

- Experimental validation : Compare C–H insertion efficiency with non-nitro analogs using kinetic isotope effect (KIE) studies or competitive trapping experiments .

- DFT insights : Calculations show that nitro-substituted diazirines exhibit lower activation barriers for carbene formation (~15 kcal/mol reduction) compared to methyl or methoxy derivatives .

Q. What computational approaches are used to predict the C–H insertion efficiency of this diazirine in complex biological systems?

- Molecular Dynamics (MD) simulations : Model interactions between the carbene and biomolecular targets (e.g., proteins) to predict insertion sites.

- QM/MM hybrid methods : Combine quantum mechanics (for carbene reactivity) and molecular mechanics (for protein environment) to study regioselectivity .

- Solvent effects : Include implicit solvation models (e.g., COSMO) to account for aqueous vs. lipid membrane environments .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

- Purity validation : Use HPLC or mass spectrometry to rule out impurities affecting reactivity .

- Experimental replication : Standardize reaction conditions (light intensity, solvent, temperature) to minimize variability.

- Mechanistic probes : Introduce isotopic labeling (e.g., ) or steric hindrance groups to isolate competing pathways (e.g., singlet vs. triplet carbene reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.